molecular formula C8H9NO4 B098272 2-(2-Nitrophenoxy)ethanol CAS No. 16365-25-6

2-(2-Nitrophenoxy)ethanol

Cat. No.: B098272
CAS No.: 16365-25-6
M. Wt: 183.16 g/mol
InChI Key: LGCYTDJJYLJYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrophenoxy)ethanol is an organic compound with the molecular formula C8H9NO4. It is characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to an ethanol moiety. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Nitrophenoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products Formed

    Reduction: 2-(2-Aminophenoxy)ethanol

    Substitution: 2-(2-Nitrophenoxy)ethyl chloride

Scientific Research Applications

2-(2-Nitrophenoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)ethanol
  • 2-(2,4-Dinitrophenoxy)ethanol

Comparison

2-(2-Nitrophenoxy)ethanol is unique due to the position of the nitro group on the phenoxy ring. This positional difference can influence the compound’s reactivity and interaction with other molecules. For example, 2-(4-Nitrophenoxy)ethanol has the nitro group in the para position, which can lead to different chemical and biological properties compared to the ortho position in this compound.

Properties

IUPAC Name

2-(2-nitrophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCYTDJJYLJYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371804
Record name 2-(2-nitrophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16365-25-6
Record name 2-(2-nitrophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (71.88 mmol) 2-nitrophenol A1 and 3.59 g (89.86 mmol) sodium hydroxide were dissolved in 55 ml n-butanol and 5 ml water at 70° C., 6.26 ml (7.52 g, 93.44 mmol) 2-chloroethanol were slowly added drop by drop. This was followed by three days of vigorous stirring at 100° C. After cooling, the reaction mixture was filtrated, the precipitate washed with chloroform and the filtrate reduced. The residue was taken up in chloroform and washed three times with aqueous 10% sodium hydroxide solution. Then the organic phase was dried over sodium sulfate and was concentrated in vacuo. 10.8 g of bright yellow crystals were obtained; yield 82%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.26 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrophenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Nitrophenoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-Nitrophenoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2-Nitrophenoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-Nitrophenoxy)ethanol
Reactant of Route 6
2-(2-Nitrophenoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.